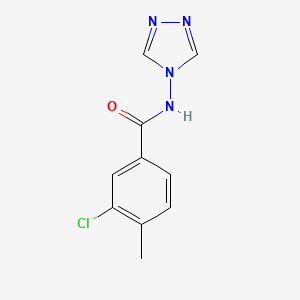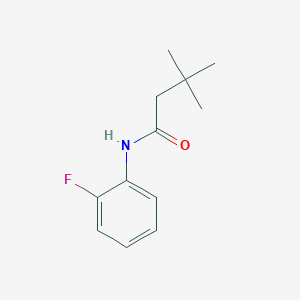
N-(1-propyl-4-piperidinyl)-1-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-propyl-4-piperidinyl)-1-piperidinamine, commonly known as NPP, is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
NPP has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling and protein folding. NPP has also been shown to have an affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain.
Wirkmechanismus
The mechanism of action of NPP involves its interaction with the sigma-1 receptor and the dopamine transporter. NPP binds to the sigma-1 receptor and modulates its activity, which in turn affects the activity of other proteins in the cell. NPP also binds to the dopamine transporter and inhibits its activity, which leads to an increase in the levels of dopamine in the brain.
Biochemical and Physiological Effects
NPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an increase in motivation and reward-seeking behavior. NPP has also been shown to have anxiolytic and antidepressant effects, which may be due to its modulation of the sigma-1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NPP in lab experiments is its high affinity for the sigma-1 receptor and the dopamine transporter, which makes it a useful tool for studying the function of these proteins. However, one limitation of using NPP is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are a number of future directions for research on NPP. One area of interest is the potential therapeutic applications of NPP in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another area of interest is the development of new synthetic methods for the production of NPP, which could lead to higher yields and lower costs. Additionally, further research is needed to fully understand the mechanism of action of NPP and its effects on the brain and behavior.
Synthesemethoden
The synthesis of NPP involves the reaction of 4-piperidone with 1-bromopropane in the presence of sodium hydride. This reaction yields N-(1-propyl-4-piperidinyl)-4-piperidinamine, which is then reduced to NPP using hydrogen gas and a palladium catalyst. The yield of this reaction is typically around 50%.
Eigenschaften
IUPAC Name |
N-piperidin-1-yl-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-2-8-15-11-6-13(7-12-15)14-16-9-4-3-5-10-16/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYMBTJXQFMFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5790501.png)




![2-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]hydrazinecarboximidamide nitrate](/img/structure/B5790533.png)
![N-[2-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5790545.png)

![4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5790566.png)

![4-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5790577.png)
![4-chloro-N'-{[(cyclohexylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5790579.png)

![2-[(4-chlorophenyl)thio]-N-isobutylacetamide](/img/structure/B5790594.png)